molecular formula C13H16FN3 B14211445 4-Amino-1-[(4-fluorophenyl)methyl]piperidine-4-carbonitrile CAS No. 824431-21-2

4-Amino-1-[(4-fluorophenyl)methyl]piperidine-4-carbonitrile

Cat. No.: B14211445
CAS No.: 824431-21-2
M. Wt: 233.28 g/mol
InChI Key: ZTZWFLSHTRNNAN-UHFFFAOYSA-N
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Description

4-Amino-1-[(4-fluorophenyl)methyl]piperidine-4-carbonitrile is a chemical compound that features a piperidine ring substituted with an amino group, a fluorophenyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-[(4-fluorophenyl)methyl]piperidine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions using fluorobenzene derivatives.

    Addition of the Amino Group: The amino group is introduced through amination reactions, often using ammonia or amine derivatives.

    Incorporation of the Carbonitrile Group: The carbonitrile group is added through cyanation reactions, typically using cyanogen bromide or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-[(4-fluorophenyl)methyl]piperidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines or other reduced forms.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary amines.

Scientific Research Applications

4-Amino-1-[(4-fluorophenyl)methyl]piperidine-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-1-[(4-fluorophenyl)methyl]piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-[(4-chlorophenyl)methyl]piperidine-4-carbonitrile
  • 4-Amino-1-[(4-bromophenyl)methyl]piperidine-4-carbonitrile
  • 4-Amino-1-[(4-methylphenyl)methyl]piperidine-4-carbonitrile

Uniqueness

4-Amino-1-[(4-fluorophenyl)methyl]piperidine-4-carbonitrile is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties

Properties

CAS No.

824431-21-2

Molecular Formula

C13H16FN3

Molecular Weight

233.28 g/mol

IUPAC Name

4-amino-1-[(4-fluorophenyl)methyl]piperidine-4-carbonitrile

InChI

InChI=1S/C13H16FN3/c14-12-3-1-11(2-4-12)9-17-7-5-13(16,10-15)6-8-17/h1-4H,5-9,16H2

InChI Key

ZTZWFLSHTRNNAN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C#N)N)CC2=CC=C(C=C2)F

Origin of Product

United States

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